molecular formula C4H6N4O2 B14682732 5,6-Diamino-1-hydroxypyrimidin-2(1h)-one CAS No. 37440-40-7

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one

Cat. No.: B14682732
CAS No.: 37440-40-7
M. Wt: 142.12 g/mol
InChI Key: BJXXEEJYAOQWCL-UHFFFAOYSA-N
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Description

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-hydroxypyrimidin-2(1h)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable diamine and a carbonyl compound, the reaction can proceed through intermediate stages involving condensation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-hydroxypyrimidin-2(1h)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-hydroxypyrimidin-2(1h)-one
  • 6-Amino-1-hydroxypyrimidin-2(1h)-one
  • 5,6-Diaminopyrimidin-2(1h)-one

Uniqueness

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyrimidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

37440-40-7

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

5,6-diamino-1-hydroxypyrimidin-2-one

InChI

InChI=1S/C4H6N4O2/c5-2-1-7-4(9)8(10)3(2)6/h1,10H,5-6H2

InChI Key

BJXXEEJYAOQWCL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N(C(=C1N)N)O

Origin of Product

United States

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